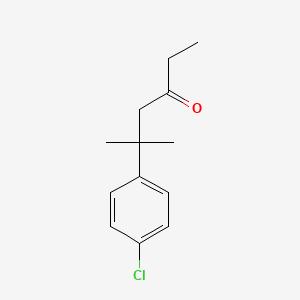
4-Chlorobenzyl pinacolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobenzyl pinacolone is an intermediate of the fungicide tebuconazole .
Synthesis Analysis
The preparation method involves using 4-chlorobenzaldehyde and pinaketone to react under base catalysis to produce 5-[4-chlorophenyl-2, 2-dimethylpentene (4) ketone-3], and then the olefin ketone is dissolved in methanol and catalytically hydrogenated to obtain the product . The Pinacol Rearrangement, a reaction of 1,2-diols, plays a significant role in the synthesis of 4-Chlorobenzyl pinacolone .Molecular Structure Analysis
The molecular formula of 4-Chlorobenzyl pinacolone is C13H17ClO. Its average mass is 224.73 Da and its monoisotopic mass is 100.088814 Da .Chemical Reactions Analysis
The Pinacol Rearrangement is a very important process in organic chemistry for the conversion of 1,2 diols into carbonyl compounds containing a carbon oxygen double bond. This is done via a 1,2-migration which takes place under acyl conditions .Physical And Chemical Properties Analysis
4-Chlorobenzyl pinacolone has a boiling point of 297°C, a density of 1.050, and a flash point of 179°C .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The Pinacol Rearrangement, which is crucial in the synthesis of 4-Chlorobenzyl pinacolone, is a significant area of research in organic chemistry. Future research directions could involve exploring different aspects of this transformation, such as the use of high-temperature liquid water and supercritical water as reaction media, the effects of different acids, the utilization of molecular sieves and solid-phase reactions, and the application of photochemistry and electrochemistry .
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-5-methylhexan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-4-12(15)9-13(2,3)10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJQBZOWUDEPJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(C)(C)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl pinacolone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-Oxireno[c]benzofuran, hexahydro-, (1a-alpha-,3a-bta-,7aS*)- (9CI)](/img/no-structure.png)

![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)
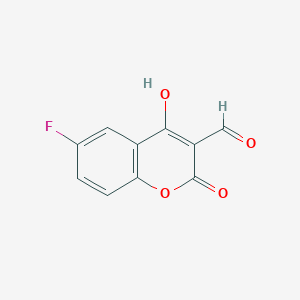
![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)

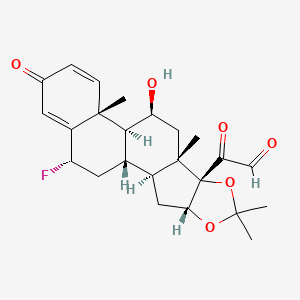
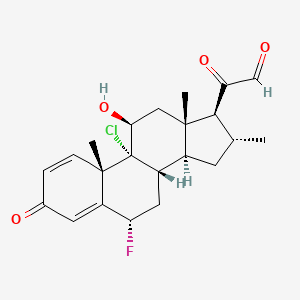

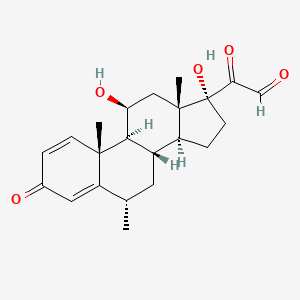

![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)